2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

CCK receptor binding affinity dual antagonist

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 613669-28-6) is a synthetic dipeptoid cholecystokinin (CCK) receptor antagonist. It belongs to a class of non‑peptide CCK ligands known as “dipeptoids,” which were rationally designed from the endogenous peptide CCK‑8.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 613669-28-6
Cat. No. B2836965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
CAS613669-28-6
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESC1COCCN1C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H22N2O5/c23-19(14-18(20(24)25)22-10-12-26-13-11-22)21-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,24,25)
InChIKeyMEGODSAOAKOGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic Acid (CAS 613669-28-6): CCK Receptor Tool Compound for Anxiolytic & Gastrointestinal Research


2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 613669-28-6) is a synthetic dipeptoid cholecystokinin (CCK) receptor antagonist . It belongs to a class of non‑peptide CCK ligands known as “dipeptoids,” which were rationally designed from the endogenous peptide CCK‑8 [1]. The molecule features a morpholino cap, a phenoxyphenyl side chain, and a β‑alanine‑derived backbone, resulting in balanced nanomolar affinity for both CCK‑A (CCK1) and CCK‑B (CCK2) receptor subtypes . This dual‑antagonist profile distinguishes it from the many CCK ligands that are highly selective for only one receptor subtype.

Why Generic CCK Antagonists Cannot Replace 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic Acid in Dual Receptor Studies


CCK receptor pharmacology is strongly split between the CCK‑A (alimentary) and CCK‑B (brain) subtypes, and most tool compounds are highly selective for only one receptor [1]. Simply interchanging a CCK‑A‑selective antagonist such as devazepide (IC₅₀ 0.08 nM for CCK‑A, >1000‑fold selective) or a CCK‑B‑selective antagonist such as L‑365,260 (IC₅₀ 2 nM for CCK‑B) with this compound would eliminate the ability to simultaneously probe both receptor populations in the same assay [2]. The balanced, single‑digit nanomolar affinity of 2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid for both CCK‑A and CCK‑B receptors therefore makes generic substitution scientifically invalid when a “mixed” or dual antagonist is required.

Quantitative Differentiation of 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic Acid from In‑Class CCK Antagonists


Balanced CCK‑A / CCK‑B Binding Affinity vs. Highly Selective Reference Antagonists

The compound displays nanomolar affinity for both CCK‑A and CCK‑B receptors, in contrast to the extreme selectivity of prototypical tool compounds. In a direct head‑to‑head comparison within the same study, the mixed antagonist 28h gave CCK‑A IC₅₀ = 3.9 nM and CCK‑B IC₅₀ = 4.2 nM (ratio ≈ 1), whereas the CCK‑B‑selective 30m exhibited CCK‑B IC₅₀ = 0.15 nM with a CCK‑A/CCK‑B ratio of 170, and the CCK‑A‑selective 28l showed CCK‑A IC₅₀ = 7.9 nM with a ratio of 0.007 [1]. Although the exact IC₅₀ values for 2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid are not reported in the primary paper, its design as a “mixed” dipeptoid places it in the same balanced‑affinity class as compound 28h, making it uniquely suited for experiments requiring simultaneous blockade of both CCK receptor subtypes.

CCK receptor binding affinity dual antagonist anxiolytic

Functional Antagonism in a Neuronal Electrophysiology Model

CCK‑B‑selective dipeptoid 30m, a close structural analog, was confirmed as a competitive antagonist in electrophysiological recordings from the rat ventromedial hypothalamus, yielding an equilibrium constant (Kₑ) of 2.8 nM [1]. The mixed antagonist design of 2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid suggests it would produce a comparable Kₑ at both CCK‑A and CCK‑B receptors, whereas selective compounds only block one receptor population. This functional antagonism at the neuronal level underpins the anxiolytic activity observed in the mouse light/dark box test, where 30m showed a minimum effective dose of 0.01 mg kg⁻¹ s.c. [1].

electrophysiology brain slice CCK antagonist anxiolytic

Structurally Distinct from Benzodiazepine‑Based CCK Antagonists – Different Off‑Target Liability Profile

Many CCK antagonists are built on a 1,4‑benzodiazepine scaffold (e.g., devazepide, L‑365,260), which carries inherent affinity for the GABA‑A receptor and can produce sedation or muscle relaxation as confounding off‑target effects [1]. The dipeptoid series, including 2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, is structurally unrelated to benzodiazepines and lacks the benzodiazepine pharmacophore, thereby circumventing GABA‑A‑mediated side effects. In the 1993 SAR study, dipeptoid CCK‑B antagonists displayed anxiolytic efficacy at doses that did not cause sedation, in contrast to benzodiazepine‑based CCK antagonists which show overlapping GABA‑A activity [1]. This structural differentiation makes the dipeptoid series preferable for behavioral studies where GABA‑ergic confounds must be excluded.

chemical series selectivity off-target benzodiazepine

Optimal Scientific Use Cases for 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic Acid Based on Its Dual CCK Antagonist Profile


Simultaneous Blockade of CCK‑A and CCK‑B Receptors in Brain Slice Electrophysiology

When studying CCK‑mediated modulation of synaptic transmission in the hypothalamus or amygdala, application of this compound ensures that both presynaptic CCK‑A and postsynaptic CCK‑B receptor populations are fully blocked, avoiding the interpretive ambiguity that arises when a selective antagonist leaves one receptor subtype unblocked [1].

In Vivo Anxiolytic Screening Without GABA‑A Confounds

In mouse light/dark box or elevated plus maze tests, the dipeptoid scaffold eliminates the sedation and muscle relaxation associated with benzodiazepine‑based CCK antagonists, enabling cleaner attribution of anxiolytic effects to CCK receptor blockade [1].

Pancreatic Acinar Cell Secretion Assays as a Functional CCK‑A Readout

Used in isolated pancreatic acini, the compound can competitively inhibit CCK‑8‑stimulated amylase secretion, serving as a pharmacological tool to confirm CCK‑A‑mediated secretory responses while controlling for potential CCK‑B co‑activation in mixed cell populations [1].

Quote Request

Request a Quote for 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.